4-Amino-5-fluoro-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

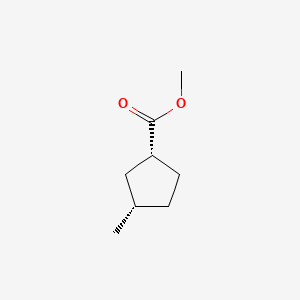

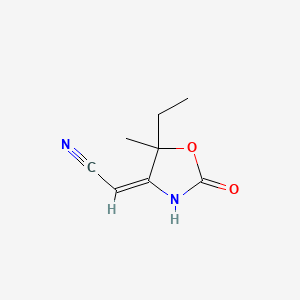

4-Amino-5-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H7FN2 and a molecular weight of 126.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has three substituents: an amino group (-NH2) at the 4-position, a fluorine atom at the 5-position, and a methyl group (-CH3) at the 2-position .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 126.13 . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Research

Clinical Applications of Fluorinated Pyrimidines : Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its derivatives, have been foundational in the treatment of various cancers. These compounds interfere with DNA synthesis, showing efficacy in palliating advanced cancer cases, especially in tumors of the breast and gastrointestinal tract. This highlights the role of fluorinated compounds in chemotherapy, underscoring their potential utility in cancer research and treatment (Heidelberger & Ansfield, 1963).

Development in Fluorine Chemistry : Recent advancements in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer therapy. These developments encompass methods for the synthesis of 5-FU, including the incorporation of isotopes to study its metabolism and distribution, and insights into its action mechanism, such as inhibition of thymidylate synthase and effects on RNA- and DNA-modifying enzymes. This progress demonstrates the evolving understanding of fluorinated pyrimidines' roles, suggesting potential areas where "4-Amino-5-fluoro-2-methylpyridine" could be applied (Gmeiner, 2020).

Fluorinated Compounds in Neurological Research

4-Aminopyridine (Fampridine) in Demyelinating Disorders : 4-Aminopyridine, a potassium channel blocker, illustrates the therapeutic potential of fluorinated compounds in neurological conditions. It has been investigated for restoring conduction in demyelinated axons, offering symptomatic management for multiple sclerosis and spinal cord injury. The use of 4-aminopyridine underscores the broader applicability of fluorinated compounds in addressing neurological deficits (Hayes, 2006).

Safety and Hazards

4-Amino-5-fluoro-2-methylpyridine is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name |

5-fluoro-2-methylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCFTSJZJJSJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679877 |

Source

|

| Record name | 5-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211590-22-5 |

Source

|

| Record name | 5-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)